molecular formula C16H24N2O B8455712 4-Acetyl-1-(3-aminopropyl)-4-phenylpiperidine CAS No. 166809-67-2

4-Acetyl-1-(3-aminopropyl)-4-phenylpiperidine

Cat. No. B8455712
Key on ui cas rn: 166809-67-2
M. Wt: 260.37 g/mol
InChI Key: NTQVHBVWXDUWGU-UHFFFAOYSA-N
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Patent
US06211198B1

Procedure details

4-Acetyl-4-phenylpiperidine (1.53 g, 7.50 mmol, 1.00 equiv, Aldrich), 3-bromopropylamine hydrobromide (1.64 g, 7.50 mmol, 1.00 equiv) and potassium carbonate (1.24 g, 9.00 mmol, 1.20 equiv) were stirred in refluxing 1,4-dioxane (50 mL) for 12 hours. After removal of dioxane, water (50 mL) was added and the pH was adjusted to 11-12 by addition of 1N aqueous NaOH. The mixture was extracted with CH2Cl2 (100 mL+3×50 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was purified by flash chromatography (EtOAc-MeOH—Et3N 100:40:20) to give 780 mg (40%) of colorless oil, which was characterized spectroscopically.
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
3-bromopropylamine hydrobromide
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].Br.Br[CH2:18][CH2:19][CH2:20][NH2:21].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[C:1]([C:4]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:5][CH2:6][N:7]([CH2:18][CH2:19][CH2:20][NH2:21])[CH2:8][CH2:9]1)(=[O:3])[CH3:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
C(C)(=O)C1(CCNCC1)C1=CC=CC=C1
Name
3-bromopropylamine hydrobromide
Quantity
1.64 g
Type
reactant
Smiles
Br.BrCCCN
Name
Quantity
1.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of dioxane, water (50 mL)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the pH was adjusted to 11-12 by addition of 1N aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (100 mL+3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (EtOAc-MeOH—Et3N 100:40:20)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1(CCN(CC1)CCCN)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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